Benzene-1,4-diamine;phosphoric acid
Description
Benzene-1,4-diamine (para-phenylenediamine, C₆H₈N₂) is an aromatic diamine with two amino groups in the para position. These acid complexes stabilize the diamine via protonation or salt formation, enhancing solubility and reactivity for industrial applications .
Key properties of benzene-1,4-diamine:
Properties
CAS No. |
920015-46-9 |
|---|---|
Molecular Formula |
C6H14N2O8P2 |
Molecular Weight |
304.13 g/mol |
IUPAC Name |
benzene-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C6H8N2.2H3O4P/c7-5-1-2-6(8)4-3-5;2*1-5(2,3)4/h1-4H,7-8H2;2*(H3,1,2,3,4) |
InChI Key |
RXCVKPMIKBZYBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,4-diamine is typically synthesized through the reduction of 4-nitroaniline using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure . Phosphoric acid is produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock .
Industrial Production Methods
In industrial settings, benzene-1,4-diamine is produced by the catalytic hydrogenation of 4-nitroaniline. The process involves the use of a hydrogenation reactor where 4-nitroaniline is treated with hydrogen gas in the presence of a palladium catalyst. Phosphoric acid is produced by reacting sulfuric acid with phosphate rock in a series of reactors, followed by filtration and concentration steps to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aniline derivatives.
Substitution: Nitrobenzene and halogenated benzene derivatives.
Scientific Research Applications
Benzene-1,4-diamine;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials such as aramid fibers and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of benzene-1,4-diamine;phosphoric acid involves its interaction with various molecular targets and pathways:
Proton Conduction: Phosphoric acid facilitates proton conduction in materials, enhancing their conductivity.
Enzyme Inhibition: Benzene-1,4-diamine can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity
Comparison with Similar Compounds
Sulfuric Acid Complex
Substituted Sulfate Derivatives
Hypothetical Phosphoric Acid Complex
- Expected formula : C₆H₁₁N₂O₄P (benzene-1,4-diamine; phosphoric acid).
Comparison with Substituted Derivatives
Substituents on the amino groups alter electronic and steric properties:
Role in Polymer Chemistry
Benzene-1,4-diamine is critical in synthesizing high-strength polymers. Key comparisons:
Kevlar vs. Nylon
Key distinction: Kevlar’s para-substitution creates linear, rigid chains, whereas Nylon’s aliphatic monomers yield flexibility .
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